molecular formula C20H26N2O6S2 B6549095 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-75-0

2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6549095
CAS No.: 1040660-75-0
M. Wt: 454.6 g/mol
InChI Key: VEWPVNUCTHAZAA-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that features a unique structure combining elements of quinoline, sulfonamide, and methoxybenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves a multi-step process:

  • Formation of 1,2,3,4-tetrahydroquinoline: : This can be achieved via hydrogenation of quinoline.

  • Sulfonylation of 1,2,3,4-tetrahydroquinoline: : Using propane-1-sulfonyl chloride in the presence of a base.

  • Methoxylation of benzene: : Introduction of methoxy groups to benzene typically requires a Friedel-Crafts alkylation reaction.

  • Final coupling: : The sulfonylated quinoline is then coupled with the methoxylated benzene derivative using a suitable catalyst and solvent system.

Industrial Production Methods

On an industrial scale, these reactions may be carried out in large reactors with continuous monitoring of reaction conditions (temperature, pressure, pH). The scalability of these reactions depends on the yield and purity required.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be oxidized to form sulfonate derivatives.

  • Reduction: : Reduction of the sulfonyl group back to thiol groups under specific conditions.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions due to the presence of methoxy groups and sulfonamide functionalities.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines or electrophiles such as alkyl halides.

Major Products

  • Oxidation: : 2,4-dimethoxy-N-[1-(propane-1-sulfonate)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonate.

  • Reduction: : 2,4-dimethoxy-N-[1-(propane-1-thiol)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide.

  • Substitution: : Varied depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as a building block for more complex organic compounds.

  • Catalysis: : Could act as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

  • Pharmacology: : Potential use as a pharmacophore in drug discovery due to its sulfonamide group, which is known for its bioactivity.

  • Biochemistry: : Study of its interactions with enzymes and receptors.

Industry

  • Materials Science: : Can be used to synthesize materials with specific optical or electronic properties.

  • Agrochemicals: : Potential use in the formulation of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with these targets, potentially inhibiting their activity. The methoxy and tetrahydroquinoline groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-dimethoxy-N-(quinolin-6-yl)benzene-1-sulfonamide: : Lacks the propane-1-sulfonyl group.

  • 2,4-dimethoxy-N-(1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: : Lacks the propane-1-sulfonyl group.

Uniqueness

The presence of the propane-1-sulfonyl group in 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide imparts unique chemical properties, such as increased solubility and specific interactions with molecular targets, setting it apart from other related compounds.

This thorough look at this compound shows its significance and versatile applications across different scientific fields. Intrigued about any particular aspect?

Properties

IUPAC Name

2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)20-10-8-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWPVNUCTHAZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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